molecular formula C17H22N4 B15121457 N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B15121457
M. Wt: 282.4 g/mol
InChI Key: NKJKIPHBKHDWNT-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a pyridine derivative under controlled conditions. The reaction may involve the use of reagents such as alkyl halides and bases to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but different substitution pattern.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at a different position.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Uniqueness

N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

N-methyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H22N4/c1-20(17-6-2-3-10-19-17)16-7-11-21(12-8-16)14-15-5-4-9-18-13-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3

InChI Key

NKJKIPHBKHDWNT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CN=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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